N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
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Overview
Description
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide is a complex organic compound that features a combination of furan, thiophene, and benzofuran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis methods . These reactions often involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form the thiophene derivatives. The furan and benzofuran moieties can be introduced through Vilsmeier conditions and other formylation reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave irradiation and other advanced techniques to enhance yield and efficiency. The use of catalysts such as potassium t-butoxide and reagents like α-thiocyanato ketones can facilitate the cyclization and formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide can undergo various chemical reactions, including:
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the compound to its corresponding alcohols and amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the furan and thiophene rings, using reagents like halogens and organometallic compounds.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide has several scientific research applications:
Medicinal Chemistry: It has shown potential anticancer activity, particularly against human cancer cell lines such as HepG2, MCF7, and A549.
Organic Electronics: The compound’s thiophene and furan moieties make it suitable for use in organic semiconductors, OLEDs, and OFETs.
Materials Science: Its unique structure allows for applications in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide involves its interaction with various molecular targets and pathways. In medicinal applications, it may exert its effects by binding to specific receptors or enzymes, leading to the inhibition of cancer cell proliferation and induction of apoptosis . The compound’s electronic properties also play a crucial role in its function in organic electronics and materials science.
Comparison with Similar Compounds
Similar Compounds
3-(2-aryl-2-oxoethylidene)-2-oxindoles: These compounds share similar thiophene and furan moieties and are used in similar applications.
2,2′6′,2′′-terpyridines: These compounds also feature heterocyclic structures and are used in organic electronics and medicinal chemistry.
Uniqueness
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide is unique due to its combination of furan, thiophene, and benzofuran moieties, which provide a distinct set of electronic and chemical properties. This uniqueness makes it particularly valuable in applications requiring specific electronic and optical characteristics.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S2/c20-25(21,14-5-6-16-13(11-14)7-9-23-16)19-12-15(17-3-1-8-22-17)18-4-2-10-24-18/h1-6,8,10-11,15,19H,7,9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTODMHGLJFAEDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NCC(C3=CC=CO3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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